(3S)-3-amino-3-(2-methylphenyl)propanamide
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Overview
Description
(3S)-3-amino-3-(2-methylphenyl)propanamide is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a methyl-substituted phenyl ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2-methylphenyl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-methylbenzaldehyde.
Formation of Intermediate: The starting material undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.
Amination: The intermediate is then subjected to amination reactions to introduce the amino group at the desired position.
Amidation: Finally, the compound undergoes amidation to form the amide group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as:
Catalytic Hydrogenation: This method involves the use of catalysts to facilitate the hydrogenation of intermediates, leading to the formation of the desired compound.
Flow Chemistry: Continuous flow reactors can be employed to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine and chlorine, are used for substitution reactions.
Major Products
Oxidation: Oxidation of this compound can yield oxo derivatives.
Reduction: Reduction can produce primary amines.
Substitution: Substitution reactions can lead to halogenated derivatives.
Scientific Research Applications
(3S)-3-amino-3-(2-methylphenyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-phenylpropanamide: Lacks the methyl group on the phenyl ring.
(3S)-3-amino-3-(4-methylphenyl)propanamide: Has the methyl group at a different position on the phenyl ring.
Uniqueness
(3S)-3-amino-3-(2-methylphenyl)propanamide is unique due to the specific position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13)/t9-/m0/s1 |
InChI Key |
PAUYVGZYLILRKV-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)N)N |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N)N |
Origin of Product |
United States |
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